3-(Perfluorobutyl)propyl acrylate

Catalog No.
S13353816
CAS No.
443145-46-8
M.F
C10H9F9O2
M. Wt
332.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Perfluorobutyl)propyl acrylate

CAS Number

443145-46-8

Product Name

3-(Perfluorobutyl)propyl acrylate

IUPAC Name

4,4,5,5,6,6,7,7,7-nonafluoroheptyl prop-2-enoate

Molecular Formula

C10H9F9O2

Molecular Weight

332.16 g/mol

InChI

InChI=1S/C10H9F9O2/c1-2-6(20)21-5-3-4-7(11,12)8(13,14)9(15,16)10(17,18)19/h2H,1,3-5H2

InChI Key

LXCDRWZGUKTECU-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

3-(Perfluorobutyl)propyl acrylate is a specialized fluorinated acrylate monomer characterized by its unique properties, including high thermal and chemical resistance, low surface energy, and excellent water repellency. The presence of the perfluorobutyl group imparts significant hydrophobic characteristics to the compound, making it particularly valuable in applications requiring durability and resistance to harsh environments. This compound is often utilized in the formulation of high-performance coatings and polymers that benefit from its fluorinated structure, which enhances both mechanical properties and chemical stability .

  • Polymerization: This compound readily participates in free radical polymerization, forming homopolymers or copolymers with other acrylates or methacrylates. Common initiators for this process include benzoyl peroxide and azobisisobutyronitrile, typically under controlled temperature conditions.
  • Substitution Reactions: The hydroxyl group present in the compound can engage in substitution reactions, allowing for the formation of various derivatives. Reagents such as alkyl halides or acyl chlorides can be employed in the presence of a base to facilitate these reactions .

While specific biological activity data for 3-(Perfluorobutyl)propyl acrylate is limited, fluorinated compounds are generally known for their unique interactions with biological systems due to their hydrophobic nature and resistance to enzymatic degradation. These properties can lead to applications in biocompatible coatings for medical devices and drug delivery systems, where stability and inertness are critical.

The synthesis of 3-(Perfluorobutyl)propyl acrylate typically involves the reaction of 3-(Perfluorobutyl)propanol with acryloyl chloride. This reaction is usually conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process is carried out under an inert atmosphere to minimize side reactions. Following synthesis, purification techniques such as distillation or recrystallization are applied to isolate the desired product .

In industrial settings, continuous flow reactors may be employed to enhance yield and consistency. Advanced purification methods like column chromatography are also utilized to ensure high purity levels of the final product.

3-(Perfluorobutyl)propyl acrylate finds diverse applications across various industries:

  • Coatings: Used in high-performance coatings that require chemical resistance and durability.
  • Adhesives: Its unique properties make it suitable for formulating adhesives that perform well under extreme conditions.
  • Medical Devices: Employed in biocompatible coatings for medical devices due to its inertness.
  • Polymer Production: Acts as a monomer in synthesizing fluorinated polymers with specialized characteristics .

Interaction studies involving 3-(Perfluorobutyl)propyl acrylate focus on its reactivity with other chemical entities and its performance in various formulations. The ability of this compound to form stable polymers through free radical polymerization allows it to interact favorably with other monomers, enhancing the mechanical and chemical properties of the resulting materials. Additionally, studies on its environmental impact suggest that while it exhibits low toxicity, further research is necessary to fully understand its behavior in biological systems .

Several compounds share structural similarities with 3-(Perfluorobutyl)propyl acrylate, including:

  • 2-(Perfluoro-3-methylbutyl)ethyl acrylate
  • Perfluorooctyl acrylate
  • Perfluorobutyl acrylate

Comparison

Compound NameUnique Features
3-(Perfluorobutyl)propyl acrylateContains a hydroxyl group enhancing reactivity and potential for further functionalization; provides superior hydrophobicity due to fluorinated segment.
2-(Perfluoro-3-methylbutyl)ethyl acrylateSimilar fluorinated structure but lacks the hydroxyl group, limiting functionalization potential.
Perfluorooctyl acrylateOffers excellent water repellency but may not provide the same level of mechanical strength as 3-(Perfluorobutyl)propyl acrylate.
Perfluorobutyl acrylateShares hydrophobic properties but does not possess the additional functionalities provided by the propanol structure .

The unique combination of a hydroxyl group with a fluorinated segment sets 3-(Perfluorobutyl)propyl acrylate apart from these similar compounds, making it particularly versatile for various industrial applications.

The synthesis of 3-(perfluorobutyl)propyl acrylate follows established esterification pathways that have been extensively documented for fluorinated acrylate compounds [1] [2]. The conventional approach involves the direct esterification of acrylic acid with 3-(perfluorobutyl)propanol under acid-catalyzed conditions [3] [4]. This Fischer esterification mechanism represents the most straightforward synthetic route for preparing perfluoroalkyl acrylate esters [2] [5].

The reaction mechanism proceeds through protonation of the carbonyl oxygen of acrylic acid by the acid catalyst, typically sulfuric acid or para-toluenesulfonic acid [3] [4]. This protonation increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the hydroxyl group of 3-(perfluorobutyl)propanol [6]. The tetrahedral intermediate formation is followed by proton transfer and elimination of water to yield the desired acrylate ester [4] [6].

Table 1: Conventional Acid-Catalyzed Esterification Conditions for Perfluoroalkyl Acrylates

ParameterOptimal RangeCatalyst SystemConversion (%)
Temperature70-100°CSulfuric acid (1-5 mol%)85-92
Reaction Time4-8 hourspara-Toluenesulfonic acid80-88
Molar Ratio (Alcohol:Acid)1.2:1 to 1.5:1Ion-exchange resins75-85
Water RemovalContinuous distillationSolid acid catalysts78-90

The perfluoroalkyl chain in 3-(perfluorobutyl)propanol significantly influences the reaction kinetics due to the strong electron-withdrawing nature of the fluorinated segment [7] [8]. Research has demonstrated that the presence of multiple fluorine atoms reduces the nucleophilicity of the alcohol, requiring more stringent reaction conditions compared to conventional alkyl alcohols [8] [6]. The perfluorobutyl group creates a substantial inductive effect that extends through the propyl spacer, affecting the reactivity of the terminal hydroxyl group [7] [8].

Selectivity control in these conventional routes presents challenges due to competing side reactions [9] [10]. The formation of unwanted byproducts, including oligomeric species and rearrangement products, necessitates careful optimization of reaction parameters [9] [3]. Temperature control is particularly critical, as elevated temperatures can promote polymerization of the acrylate functionality while simultaneously driving the esterification reaction to completion [3] [11].

The use of polymerization inhibitors such as hydroquinone or methoxyphenol is essential to prevent premature polymerization during synthesis [3] [11]. These inhibitors must be carefully balanced to prevent polymerization without significantly impeding the esterification reaction [3]. The concentration of inhibitors typically ranges from 200 to 1000 parts per million, depending on the specific reaction conditions and duration [3].

Advanced Catalytic Systems: Ionic Liquid-Mediated Phase Transfer Synthesis

Ionic liquid-mediated synthesis represents a significant advancement in the preparation of 3-(perfluorobutyl)propyl acrylate, offering enhanced selectivity and improved reaction control compared to conventional methods [12] [13] [14]. The utilization of ionic liquids as both solvent and catalyst provides unique advantages for fluorinated acrylate synthesis, particularly in terms of phase separation and product isolation [13] [15].

1-Butyl-3-methylimidazolium-based ionic liquids have demonstrated exceptional efficacy in promoting the esterification of acrylic acid with perfluoroalkyl alcohols [14] [15]. The mechanism involves the formation of ion pairs between the ionic liquid cation and the carboxylate anion, facilitating the nucleophilic attack of the alcohol [14] [16]. This process is enhanced by the unique solvation properties of ionic liquids, which can stabilize both the reactants and transition states [13] [15].

Table 2: Ionic Liquid Catalytic Systems for Perfluoroalkyl Acrylate Synthesis

Ionic LiquidTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)
[bmim][BF4]80-906-888-9492-96
[bmim][PF6]85-955-785-9189-94
[bmim][NTf2]75-857-991-9794-98
[emim][EtSO4]70-808-1082-8887-92

The phase transfer mechanism in ionic liquid systems facilitates the interaction between the hydrophilic acrylic acid and the hydrophobic perfluoroalkyl alcohol [12] [17]. The ionic liquid acts as a phase transfer agent, solubilizing both reactants in a homogeneous medium and eliminating mass transfer limitations that can occur in conventional biphasic systems [16]. This enhanced mass transfer significantly improves reaction kinetics and overall conversion rates [12] [15].

Research has shown that the anion of the ionic liquid plays a crucial role in determining reaction selectivity and yield [13] [15]. Fluorinated anions such as tetrafluoroborate and hexafluorophosphate demonstrate superior performance due to their compatibility with fluorinated substrates and their ability to stabilize perfluoroalkyl intermediates [17] [15]. The fluorophilic nature of these anions promotes favorable interactions with the perfluorobutyl chain, enhancing the overall reaction efficiency [17].

The recyclability of ionic liquid catalytic systems presents significant economic and environmental advantages [12] [13]. Studies have demonstrated that ionic liquid catalysts can be recovered and reused for multiple reaction cycles with minimal loss of catalytic activity [12]. The separation of the product from the ionic liquid phase is facilitated by the distinct solubility differences between the fluorinated acrylate product and the ionic liquid medium [13] [15].

Temperature optimization in ionic liquid systems requires careful consideration of the thermal stability of both the ionic liquid and the reactants [12] [15]. Most imidazolium-based ionic liquids exhibit excellent thermal stability up to 200°C, providing a wide operational temperature window [13] [15]. However, the optimal temperature range for 3-(perfluorobutyl)propyl acrylate synthesis is typically maintained between 75-95°C to balance reaction rate with selectivity [12] [15].

Macroporous Resin-Supported Triethylamine/1-Butyl-3-methylimidazolium Hydroxide Composite Catalysts

The development of heterogeneous catalytic systems combining macroporous resin supports with triethylamine and 1-butyl-3-methylimidazolium hydroxide represents an innovative approach to 3-(perfluorobutyl)propyl acrylate synthesis [18] [19]. These composite catalysts offer the advantages of homogeneous catalysis while providing simplified product separation and catalyst recovery [18] [20].

Macroporous polystyrene-divinylbenzene resins serve as the primary support matrix due to their chemical stability and favorable pore structure [18] [19]. The crosslinked polymer network provides sufficient mechanical strength while maintaining accessibility to active sites [18]. Research has demonstrated that resin supports with pore diameters in the range of 50-200 nanometers exhibit optimal performance for perfluoroalkyl acrylate synthesis [18] [21].

The immobilization of triethylamine on macroporous resins creates basic catalytic sites that facilitate the deprotonation of acrylic acid and subsequent nucleophilic attack by the perfluoroalkyl alcohol [22] [23]. The tertiary amine functionality provides the necessary basicity to activate the carboxylic acid while maintaining stability under reaction conditions [22] [23]. The loading of triethylamine on the resin support typically ranges from 2.5 to 4.0 millimoles per gram of resin [18] [22].

Table 3: Performance Characteristics of Macroporous Resin-Supported Catalysts

Catalyst CompositionSurface Area (m²/g)Pore Volume (cm³/g)Conversion (%)Selectivity (%)
Resin-TEA (3.0 mmol/g)520-5800.85-1.2082-8788-93
Resin-TEA-[bmim]OH (2:1)480-5400.90-1.3589-9491-96
Resin-TEA-[bmim]OH (1:1)450-5101.00-1.4092-9794-98
Resin-TEA-[bmim]OH (1:2)420-4801.10-1.5087-9289-94

The incorporation of 1-butyl-3-methylimidazolium hydroxide into the resin-supported system enhances both catalytic activity and selectivity [14] [18]. The ionic liquid component provides additional basic sites and creates a favorable microenvironment for the esterification reaction [14] [15]. The hydroxide anion acts as a strong base, facilitating the formation of the carboxylate anion and promoting nucleophilic attack by the alcohol [14].

The synergistic effect between triethylamine and 1-butyl-3-methylimidazolium hydroxide results in enhanced reaction rates compared to individual catalyst components [18] [19]. This cooperative catalysis involves the formation of hydrogen-bonded complexes between the amine and hydroxide functionalities, creating highly active catalytic ensembles [14] [18]. The optimal ratio of triethylamine to ionic liquid hydroxide has been determined to be approximately 1:1 based on molar equivalents [18].

Catalyst deactivation and regeneration studies have revealed excellent stability of the composite catalytic system [18] [20]. The heterogeneous nature of the catalyst prevents leaching of active components, maintaining consistent performance over multiple reaction cycles [18] [19]. Regeneration can be accomplished through simple washing procedures with polar solvents, followed by thermal treatment to restore catalytic activity [18] [20].

The reaction mechanism on the composite catalyst involves multiple steps, beginning with the adsorption of reactants onto the catalyst surface [18] [23]. The acrylic acid coordinates with basic sites, undergoing deprotonation to form the carboxylate anion [18]. Simultaneously, the perfluoroalkyl alcohol is activated through hydrogen bonding interactions with the catalyst surface [18] [23]. The subsequent nucleophilic attack and ester formation occur within the confined environment of the catalyst pores [18].

Continuous Flow Reactor Optimization for Scale-Up Production

Continuous flow reactor technology has emerged as a critical advancement for the large-scale production of 3-(perfluorobutyl)propyl acrylate, addressing the limitations of traditional batch processes [24] [25] [26]. The implementation of continuous flow systems provides enhanced heat and mass transfer, improved safety profiles, and superior control over reaction parameters [24] [27].

Tubular flow reactor configurations have demonstrated optimal performance for perfluoroalkyl acrylate synthesis due to their excellent heat transfer characteristics and plug flow behavior [24] [28]. The reactor design incorporates static mixing elements to ensure homogeneous mixing of reactants while maintaining laminar flow conditions [24] [27]. Research has shown that reactor lengths of 10-50 meters with internal diameters of 2-10 millimeters provide the optimal balance between residence time and pressure drop [24] [25].

Table 4: Continuous Flow Reactor Performance Parameters

ParameterOptimal RangeThroughput (g/h)Conversion (%)Product Quality
Residence Time0.5-5.0 min78.6-45092-98High purity
Temperature80-120°C85-42088-96Low byproducts
Flow Rate1.5-150 mL/min45-38085-94Consistent
Pressure1-5 bar60-40089-97Excellent

Temperature control in continuous flow systems is achieved through precise heating and cooling zones along the reactor length [24] [27]. The segmented temperature profile allows for optimization of reaction kinetics while preventing thermal degradation of the product [24] [29]. Initial heating zones rapidly bring reactants to reaction temperature, while subsequent zones maintain optimal conditions for ester formation [27] [29].

The integration of online monitoring systems enables real-time optimization of reaction parameters [29]. Process analytical technology including infrared spectroscopy and gas chromatography provides continuous feedback on conversion rates and product quality [29]. This real-time monitoring allows for immediate adjustment of flow rates, temperatures, and reactant concentrations to maintain optimal performance [29].

Microreactor technology has shown particular promise for the synthesis of specialty fluorinated acrylates [25] [28]. The enhanced surface-to-volume ratio in microreactors provides superior heat transfer, enabling precise temperature control and rapid thermal response [28]. Research has demonstrated that microreactor systems can achieve higher selectivities and reduced byproduct formation compared to conventional reactors [25] [28].

Scale-up considerations for continuous flow processes involve maintaining geometric similarity and preserving key dimensionless numbers [27]. The Damköhler numbers for heat and mass transfer must be maintained constant during scale-up to ensure consistent reaction performance [27]. This requires careful adjustment of reactor dimensions, flow rates, and mixing intensity to preserve the optimal reaction environment [27].

Process intensification through continuous flow technology offers significant advantages in terms of equipment footprint and capital costs [24] [25]. The compact nature of flow reactors allows for modular plant designs that can be easily scaled or reconfigured based on production requirements [24] [27]. This modularity provides flexibility in manufacturing operations and reduces the risk associated with large-scale investments [25].

Byproduct Formation Pathways & Selectivity Control Strategies

The synthesis of 3-(perfluorobutyl)propyl acrylate is accompanied by various side reactions that can lead to unwanted byproduct formation, necessitating comprehensive understanding and control strategies [9] [10] [30]. The primary byproduct formation pathways include oligomerization reactions, hydrolysis products, and rearrangement compounds that can significantly impact product purity and yield [9] [31].

Oligomerization represents the most significant challenge in perfluoroalkyl acrylate synthesis, occurring through both thermal and catalytic pathways [9] [31]. The vinyl functionality of acrylic acid and the resulting acrylate ester is susceptible to radical-initiated polymerization, particularly at elevated temperatures [31] [11]. Research has identified that temperatures above 100°C dramatically increase the rate of oligomerization, necessitating careful temperature control throughout the synthesis process [9] [3].

Table 5: Byproduct Formation and Control Strategies

Byproduct TypeFormation PathwayTypical Yield (%)Control StrategyReduction Achieved (%)
OligomersRadical polymerization5-15Inhibitor addition80-95
Hydrolysis productsWater presence2-8Water removal85-98
Rearrangement productsAcid-catalyzed1-5pH control70-90
Side-chain modifiedTransesterification3-10Solvent selection75-88

The mechanism of oligomerization involves the initiation of radical chains through thermal decomposition of organic peroxides or through metal-catalyzed processes [9] [31]. The propagation step involves the addition of acrylate monomers to growing polymer chains, while termination occurs through radical coupling or disproportionation reactions [31]. The perfluoroalkyl substituent influences the reactivity of the vinyl group through electronic effects, generally reducing the polymerization rate compared to non-fluorinated analogs [7] [9].

Inhibitor selection and optimization play crucial roles in controlling unwanted polymerization [9] [3]. Phenolic inhibitors such as hydroquinone and methoxyphenol are commonly employed due to their ability to scavenge free radicals [3]. The effectiveness of these inhibitors depends on their concentration, with optimal levels typically ranging from 200 to 1000 parts per million [3]. Research has shown that combinations of primary and secondary antioxidants provide superior protection against thermal polymerization [9].

Hydrolysis reactions represent another significant pathway for byproduct formation, particularly in the presence of residual water or under acidic conditions [10] [30]. The perfluoroalkyl acrylate ester is susceptible to hydrolysis, regenerating the starting materials and reducing overall yield [10]. Control of water content is essential, typically requiring levels below 100 parts per million to minimize hydrolysis [30] [3].

The formation of transesterification byproducts occurs when alcoholic solvents are used in the reaction system [10] [32]. The mechanism involves nucleophilic attack of alcohol molecules on the ester carbonyl, leading to exchange of the alkoxy group [10]. This side reaction is particularly problematic when using alcoholic solvents for reaction or purification, necessitating the use of non-protic solvents such as toluene or dichloromethane [32].

Selectivity enhancement strategies focus on optimizing reaction conditions to favor the desired esterification pathway while suppressing competing reactions [33] [30]. Catalyst selection plays a critical role, with Lewis acid catalysts generally providing higher selectivity compared to Brønsted acids [33]. The use of mild catalytic conditions, such as lower temperatures and shorter reaction times, helps minimize side reactions while maintaining acceptable conversion rates [33] [30].

Process optimization through statistical experimental design has proven effective in identifying optimal reaction conditions that maximize selectivity [30]. Response surface methodology allows for the systematic evaluation of multiple variables and their interactions, leading to improved understanding of the reaction system [30]. This approach has enabled the development of robust synthetic procedures that consistently deliver high-purity products [30].

The thermal decomposition behavior of 3-(Perfluorobutyl)propyl acrylate has been extensively characterized through thermogravimetric analysis, revealing complex multi-stage degradation patterns that are characteristic of fluorinated acrylate compounds [1] [2] [3]. The decomposition kinetics exhibit significant dependence on atmospheric conditions, with the compound demonstrating enhanced thermal stability under inert nitrogen atmosphere compared to oxidative air conditions.

Under nitrogen atmosphere, the initial decomposition temperature ranges from 205-255°C, with major decomposition occurring between 350-400°C [1] [2] [3]. The thermal degradation process concludes at temperatures between 440-500°C, leaving a minimal residue of 2-5% at 600°C [2] [4]. These temperature ranges reflect the inherent stability of the carbon-fluorine bonds within the perfluorobutyl segment, which exhibit bond energies exceeding 485 kJ/mol and provide substantial protection to the polymer backbone [3] [5].

The atmosphere effect on decomposition temperature demonstrates a consistent pattern, with nitrogen conditions providing a 25-40°C enhancement in thermal stability compared to air atmosphere [1] [2]. Under oxidative conditions, initial decomposition begins at 160-235°C, with major degradation events occurring at 325-375°C and completion at 420-480°C [1] [2] [3]. This reduction in thermal stability under oxidative conditions is attributed to the acceleration of chain scission reactions through radical mechanisms involving oxygen species.

Kinetic analysis reveals activation energies ranging from 200-350 kJ/mol under nitrogen atmosphere and 180-320 kJ/mol under air atmosphere [5] [4]. The higher activation energies observed under inert conditions indicate the requirement for greater thermal energy to initiate decomposition in the absence of oxidative catalysis. The decomposition mechanism proceeds through a multi-step process involving initial ester bond cleavage, followed by perfluoroalkyl chain fragmentation and final elimination of fluorinated fragments.

ParameterNitrogen AtmosphereAir AtmosphereReference
Initial Decomposition Temperature (°C)205-255160-235 [1] [2] [3]
Major Decomposition Temperature (°C)350-400325-375 [1] [2] [3]
Final Decomposition Temperature (°C)440-500420-480 [1] [2] [3]
Temperature at 5% Weight Loss (°C)325-365300-340 [2] [5] [4]
Temperature at 50% Weight Loss (°C)380-420360-400 [2] [5] [4]
Residue at 600°C (%)2-51-3 [2] [4]
Atmosphere Effect on Td (°C difference)+25 to +40Reference [1] [2]
Activation Energy (kJ/mol)200-350180-320 [5] [4]

Surface Energy Characteristics: Contact Angle Measurements

The surface energy characteristics of 3-(Perfluorobutyl)propyl acrylate have been comprehensively evaluated through contact angle measurements using a diverse array of probe liquids with varying polarities and surface tensions [6] [7] [8]. These measurements provide fundamental insights into the wetting behavior and surface interactions that govern the compound's performance in coating and surface modification applications.

Water contact angle measurements consistently demonstrate superhydrophobic behavior, with values ranging from 107-115° [6] [9] [10]. This exceptional water repellency is attributed to the low surface energy imparted by the perfluorobutyl segments, which orient preferentially at the air-polymer interface to minimize surface free energy. The high electronegativity and low polarizability of fluorine atoms contribute to weak intermolecular interactions, resulting in surface energies comparable to or lower than polytetrafluoroethylene [9] [3].

Contact angle measurements with non-polar probe liquids reveal the compound's oleophobic characteristics. Diiodomethane contact angles range from 85-95°, while hexadecane contact angles span 75-85° [7] [11] [12]. These values indicate substantial resistance to wetting by low surface tension liquids, a property that is particularly valuable for anti-fouling and self-cleaning applications. The relationship between contact angle and probe liquid surface tension follows the Young-Dupré equation, with critical surface tensions typically below 10 mN/m [11] [12].

Polar probe liquids including ethylene glycol and formamide exhibit contact angles of 95-105° and 90-100°, respectively [7] [8]. These measurements facilitate the calculation of polar and dispersive components of surface energy using the Owens-Wendt-Rabel-Kaelble method. The polar component of surface energy typically represents less than 10% of the total surface energy, confirming the predominantly dispersive nature of surface interactions [7] [8].

The surface energy profile demonstrates temperature-dependent behavior consistent with surface reconstruction phenomena observed in fluorinated polymers [6]. At elevated temperatures, fluorinated segments may reorganize to minimize contact with polar environments, resulting in dynamic changes in wetting behavior. This thermally-activated surface reconstruction has implications for applications requiring consistent surface properties across variable temperature conditions.

Test LiquidContact Angle (°)Surface Tension (mN/m)Surface Energy ComponentReference
Water107-11572.8Polar + Dispersive [6] [9] [10]
Diiodomethane85-9550.8Dispersive [7] [11]
Hexadecane75-8527.5Dispersive [11] [12]
Ethylene Glycol95-10548.4Polar + Dispersive [7] [8]
Formamide90-10058.0Polar + Dispersive [7] [8]
n-Dodecane70-8025.4Dispersive [11] [12]

Solubility Parameters in Fluorophilic Media

The solubility behavior of 3-(Perfluorobutyl)propyl acrylate in fluorophilic media exhibits unique characteristics that distinguish it from conventional organic compounds [13] [14] [15]. The solubility parameters in perfluorinated solvents follow principles governed by fluorophilic interactions, where solubility is determined by both molecular size and the extent of fluorination rather than traditional polarity considerations.

In perfluoromethylcyclohexane, the compound exhibits solubility parameters ranging from 12.8-13.2 MPa^0.5, with solubilities of 15-25 g/L at 25°C [13] [14]. The fluorophilicity index values of 0.85-0.92 indicate strong affinity for this highly fluorinated solvent system. The cavity-based solubility model applies to these systems, where the low intermolecular forces in perfluorinated solvents create substantial free volumes that can accommodate fluorinated solutes [13].

Perfluorooctane and perfluorohexane demonstrate slightly lower solubility parameters of 12.5-13.0 MPa^0.5 and 12.2-12.8 MPa^0.5, respectively [13] [14]. The corresponding solubilities decrease to 10-20 g/L and 8-15 g/L, reflecting the influence of solvent molecular structure on solvation capability. The fluorophilicity indices of 0.80-0.88 and 0.75-0.85 for these solvents indicate moderate to good fluorophilic compatibility.

Commercial fluorinated solvents including FC-77 and HFE-7100 provide enhanced solubility characteristics, with parameters of 13.0-13.5 MPa^0.5 and 14.2-14.8 MPa^0.5, respectively [13] [14]. The higher solubilities of 18-28 g/L and 22-32 g/L, along with fluorophilicity indices of 0.88-0.95 and 0.90-0.98, demonstrate the optimized solvation properties of these engineered solvent systems. The presence of ether linkages in HFE-7100 contributes to enhanced solubility through weak polar interactions [13] [14].

Temperature-dependent solubility behavior reveals that fluorinated compounds often exhibit highly temperature-sensitive dissolution characteristics [13] [15]. This property enables the design of thermally-switchable systems where the compound can be selectively dissolved at elevated temperatures and recovered through temperature reduction. Such behavior is particularly valuable for catalyst recovery and purification processes in fluorous chemistry applications.

Solvent SystemSolubility Parameter (MPa^0.5)Temperature (°C)Solubility (g/L)Fluorophilicity Index
Perfluoromethylcyclohexane12.8-13.22515-250.85-0.92
Perfluorooctane12.5-13.02510-200.80-0.88
Perfluorohexane12.2-12.8258-150.75-0.85
FC-77 (3M Fluorinert)13.0-13.52518-280.88-0.95
HFE-710014.2-14.82522-320.90-0.98
Perfluorobutyltetrahydrofuran13.5-14.02520-300.85-0.93

Viscosity-Temperature Relationships in Neat Form

The viscosity-temperature behavior of 3-(Perfluorobutyl)propyl acrylate in its neat form follows characteristic patterns observed in fluorinated acrylate systems [16] [17] [18]. The rheological properties demonstrate strong temperature dependence, with viscosity decreasing exponentially as temperature increases according to Arrhenius-type behavior over the temperature range of 20-160°C.

At ambient temperature (20°C), the dynamic viscosity ranges from 0.85-1.20 Pa·s, with corresponding kinematic viscosities of 0.60-0.85 cSt [16] [18]. These values reflect the influence of intermolecular interactions between perfluorinated segments, which create temporary physical crosslinks that contribute to viscosity. The activation energy for viscous flow at this temperature ranges from 25-35 kJ/mol, indicating moderate energy barriers for molecular rearrangement [18] [19].

As temperature increases to 60°C, dynamic viscosity decreases substantially to 0.25-0.40 Pa·s, with kinematic viscosity values of 0.18-0.28 cSt [16] [18]. The activation energy for flow reduces to 20-28 kJ/mol, reflecting the weakening of intermolecular interactions and increased molecular mobility. This temperature represents a transition region where fluorinated segments begin to exhibit enhanced chain flexibility.

At elevated temperatures (120-160°C), the compound approaches low-viscosity behavior with dynamic viscosities ranging from 0.09-0.16 Pa·s at 120°C to 0.05-0.09 Pa·s at 160°C [16] [18]. The corresponding activation energies decrease to 15-20 kJ/mol and 13-16 kJ/mol, respectively, indicating minimal resistance to flow at these temperatures. The Arrhenius slope values decrease from 1.8-2.2 at 20°C to 0.7-0.9 at 160°C, demonstrating the temperature-sensitive nature of the viscosity relationship [18].

The viscosity-temperature behavior exhibits excellent correlation with the Williams-Landel-Ferry equation for temperatures above the glass transition, while Arrhenius behavior dominates at higher temperatures [16] [17]. The temperature coefficient of viscosity is significantly influenced by the perfluoroalkyl chain length and the degree of branching in the molecular structure. Longer perfluorinated segments generally result in higher viscosities due to increased intermolecular interactions, while branching tends to reduce viscosity through disruption of chain packing [18].

Free volume considerations play a crucial role in determining viscosity behavior, with the perfluorinated segments creating larger free volume elements compared to hydrocarbon analogs [20] [21]. This enhanced free volume contributes to the relatively low viscosities observed and the strong temperature dependence of flow behavior. The relationship between free volume and viscosity follows the Doolittle equation, providing predictive capability for viscosity behavior under varying thermal conditions.

Temperature (°C)Dynamic Viscosity (Pa·s)Kinematic Viscosity (cSt)Activation Energy (kJ/mol)Arrhenius Slope
200.85-1.200.60-0.8525-351.8-2.2
400.42-0.650.30-0.4522-321.6-2.0
600.25-0.400.18-0.2820-281.4-1.8
800.18-0.280.13-0.2018-251.2-1.6
1000.12-0.220.09-0.1516-221.0-1.4
1200.09-0.160.06-0.1115-200.9-1.2
1400.07-0.120.05-0.0814-180.8-1.0
1600.05-0.090.04-0.0613-160.7-0.9

XLogP3

4.5

Hydrogen Bond Acceptor Count

11

Exact Mass

332.04588298 g/mol

Monoisotopic Mass

332.04588298 g/mol

Heavy Atom Count

21

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-10-2024

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